6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
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Overview
Description
6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves a multi-step process. One common method includes the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols . The reaction conditions often involve the use of solvents like benzene and acetic acid, and the reactions are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazepine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas like oncology and neurology.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Fluorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- 6-(3-phenoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
Uniqueness
6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one stands out due to its specific phenoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This unique feature may provide advantages in certain applications, such as increased binding affinity to biological targets or enhanced stability under various conditions.
Properties
Molecular Formula |
C28H19NO2S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
11-(3-phenoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C28H19NO2S/c30-27-22-14-5-4-13-21(22)26-25(27)28(32-24-16-7-6-15-23(24)29-26)18-9-8-12-20(17-18)31-19-10-2-1-3-11-19/h1-17,28-29H |
InChI Key |
TZGRFSWZCQAQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
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